Technical Guide: Spectral Characterization of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea
This guide is structured as a high-level Standard Operating Procedure (SOP) for the structural validation of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea. It prioritizes the causal link between molecular structure and s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level Standard Operating Procedure (SOP) for the structural validation of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea. It prioritizes the causal link between molecular structure and spectral response, designed for researchers requiring rigorous confirmation of identity and purity.
Executive Summary & Structural Context
Compound: [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea
Molecular Formula: C
HFNOS
Exact Mass: 250.04 g/mol
This compound represents a classic "push-pull" aromatic system where the electron-donating methoxy group (ortho) and the electron-withdrawing trifluoromethyl group (meta) create a unique electronic environment around the thiourea core. Accurate characterization requires distinguishing this specific substitution pattern from potential regioisomers and synthetic byproducts (e.g., unreacted anilines or isothiocyanates).
Synthetic Context & Impurity Logic
To interpret spectra accurately, one must understand the sample's history. This compound is typically synthesized via the reaction of 2-methoxy-5-(trifluoromethyl)aniline with ammonium thiocyanate (in acid) or benzoyl isothiocyanate (followed by hydrolysis).
S isotope peak (~4.5% intensity of base peak). Diagnostic for Sulfur.
Fragment
~234
Loss of NH (Characteristic of primary thioureas).
Fragment
~217
Loss of HS/HS (Cyclization or desulfurization).
Diagnostic Check: The presence of the
peak at roughly 4-5% intensity relative to the molecular ion is the primary confirmation of the Sulfur atom's presence. If this ratio is absent, suspect the Urea analogue (Oxygen does not show this isotope pattern).
Infrared Spectroscopy (FT-IR)
Objective: Validate functional groups and rule out isothiocyanate intermediates.
Method: ATR (Attenuated Total Reflectance) on solid neat sample.
Key Vibrational Modes
The spectrum will be dominated by the strong C-F stretches and the complex "Thioamide" bands.
Frequency (cm)
Assignment
Causality & Notes
3150 – 3400
(N-H)
Multiple bands (sym/asym) for the -NH- and -NH groups.[2] Broadening indicates H-bonding.
~2000 – 2100
ABSENT
Critical Purity Check: This region must be clear. A strong peak here indicates unreacted Isothiocyanate (-N=C=S).
1600 – 1620
(NH)
Scissoring deformation of the primary amine.
1250 – 1350
(C=S)
"Thioamide band." Often mixed with C-N stretching. Lower frequency than C=O due to weaker -bond.
1100 – 1150
(C-F)
Very Strong. The trifluoromethyl group absorbs heavily here, often obscuring other fingerprint bands.
. More importantly, DMSO-d stabilizes the exchangeable -NH protons via hydrogen bonding, making them appear as sharp, distinct peaks rather than broad humps.
A.
H NMR (Proton)
The aromatic region requires careful analysis of the 1,2,4-substitution pattern (relative to the ring carbons).
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Logic
9.0 – 9.5
Broad Singlet
1H
Ar-NH -CS
Most downfield exchangeable proton due to anisotropy of the ring and C=S.
8.5 – 8.8
Broad Singlet
1H
Ar-H (H6 )
Proton ortho to the thiourea group and CF. Deshielded by CF.
7.0 – 7.5
Broad Singlet
2H
-CS-NH
Terminal amino protons. Often appear as two broad humps if rotation is restricted.
7.4 – 7.6
Doublet of Doublets
1H
Ar-H (H4 )
Para to the thiourea, meta to OMe. Split by H3 and H6.
7.1 – 7.3
Doublet
1H
Ar-H (H3 )
Ortho to the Methoxy group. Shielded by the electron-donating Oxygen.
3.8 – 3.9
Singlet
3H
-OCH
Characteristic methoxy singlet.
B.
C NMR (Carbon)
This is the most complex spectrum due to C-F coupling . The fluorine atoms (
F, spin 1/2) will split attached and neighboring carbons into quartets.
Coupling Constants (
) Rules of Thumb:
(ipso): ~270 Hz
(ortho): ~30 Hz
(meta): ~4-8 Hz
Predicted Shifts:
~181 ppm (C=S): The thiocarbonyl carbon. Most downfield peak.
~155 ppm (C-O): Carbon attached to Methoxy.
~124 ppm (q,
Hz): The CF carbon itself. Look for a wide quartet.
~122 ppm (q,
Hz): The aromatic carbon attached to the CF group.
~110-130 ppm: Remaining aromatic carbons (some will show small
splitting).
~56 ppm: Methoxy carbon.
C.
F NMR (Fluorine)
Signal: Single sharp singlet (or very fine multiplet due to H-coupling if undecoupled).
Shift:-60 to -63 ppm (Standard range for Ar-CF
).
Utility: This is the fastest purity check. If you see multiple peaks here, you have regioisomers or starting material contamination.
Experimental Protocols
Protocol A: NMR Sample Preparation
Hazard: DMSO penetrates skin and carries solutes with it. Wear nitrile gloves.
Weigh 5–10 mg of the dry thiourea solid into a clean vial.
Add 0.6 mL of DMSO-d
.
Sonicate for 30 seconds to ensure complete dissolution (thioureas can form dimers that dissolve slowly).
Transfer to a 5mm NMR tube.
Acquisition: Run
H (16 scans) and F (unlocked or coupled) immediately. Run C (512+ scans) due to the splitting of signal intensity by Fluorine.
Protocol B: Mass Spec Fragmentation Logic
To confirm the structure is not the urea analog (where S is replaced by O), utilize the fragmentation pathway.
Figure 2: Expected ESI+ fragmentation pathway. The loss of 33u (HS) is specific to thioureas.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR/NMR assignments).
C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 402-412.[3] Link (Authoritative source for C-F coupling constants).
Srinivasan, B. R. (2015). "Comments on the papers... regarding thiourea spectra." Journal of Crystal Growth. (Clarifies DMSO solvent peaks vs thiourea protons). Link
Lin, C., et al. (2014). "Thiourea Derivative... as a Flexible Pocket-like Chiral Solvating Agent." Journal of Organic Chemistry. (Provides specific NMR shift data for similar trifluoromethyl-phenyl thioureas). Link
A Senior Application Scientist's Guide to Sourcing [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea for Advanced Research
Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and validation of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea. Recog...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and validation of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea. Recognizing that specialized reagents are often not available as off-the-shelf commodities, this document emphasizes a systematic approach to supplier evaluation, custom synthesis project management, and rigorous in-house quality control. We move beyond a simple vendor list to explain the causality behind critical procurement decisions, ensuring the integrity of your research from the very first step: acquiring the molecule.
Introduction: The Scientific Rationale for [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea
[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea belongs to a versatile class of organic compounds that have garnered significant interest in medicinal chemistry, materials science, and agrochemical development.[1][2] The unique structural characteristics of this molecule—a thiourea functional group flanked by a phenyl ring substituted with both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group—confer a distinct electronic and steric profile.
Thiourea Moiety: This functional group is a cornerstone of its chemical reactivity and biological activity. It is an excellent hydrogen bond donor, a property leveraged in the design of organocatalysts and inhibitors of biological targets like enzymes and receptors.[3]
Trifluoromethyl (CF3) Group: The inclusion of a CF3 group can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule, making it a privileged substituent in modern drug design.[4][5]
Methoxy (OCH3) Group: This group acts as a hydrogen bond acceptor and modulates the electronic properties of the aromatic ring, influencing the overall reactivity and biological profile of the compound.
Given its specific substitution pattern, [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea is a valuable building block for creating novel chemical entities. However, its specialized nature means it is primarily available through custom synthesis rather than as a stock chemical. This guide will therefore focus on the methodologies for sourcing and validating such a compound.
Caption: Key structural features of the target compound.
Supplier Landscape: Identifying and Evaluating Potential Partners
For a specialized molecule like [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea, the search for a supplier is a search for a competent synthesis partner. Large chemical clearinghouses and manufacturers are the best place to start, as they often have dedicated custom synthesis divisions.
Key Evaluation Criteria:
Expertise in Fluorine Chemistry: The synthesis involves handling trifluoromethylated precursors. A supplier's demonstrated experience in this area is non-negotiable to ensure a successful and safe synthesis.
Analytical Capabilities: The supplier must provide a comprehensive Certificate of Analysis (CoA) with every batch. This is the foundational document for your trust in the material. Insist on seeing data from multiple techniques.
Transparency and Communication: A reliable partner will provide regular updates during the synthesis campaign and will be transparent about any challenges encountered.
Regulatory Compliance and Documentation: The supplier must provide a detailed Safety Data Sheet (SDS) that outlines handling, storage, and disposal procedures.[6][7]
Comparative Analysis of Major Chemical Suppliers
The following table summarizes top-tier suppliers known for their broad catalogs and custom synthesis services. While they may not list [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea as a stock item, they are well-equipped to produce it on demand.
Supplier
Primary Service
Typical Purity
Key Documentation
Rationale for Consideration
MilliporeSigma (Sigma-Aldrich)
Stock & Custom Synthesis
>95% (Custom)
CoA, SDS
Extensive portfolio of building blocks and well-established custom synthesis services.
TCI Chemicals
Stock & Custom Synthesis
>97% (Custom)
CoA, SDS
Strong reputation for high-purity reagents and clear, comprehensive safety documentation.[6]
Thermo Fisher Scientific (Alfa Aesar)
Stock & Custom Synthesis
>95% (Custom)
CoA, SDS
Wide range of research chemicals and a reliable custom synthesis pipeline.
Chem-Impex International
Custom Synthesis Focus
>98% (Custom)
CoA, SDS, PS
Specializes in complex organic molecules and provides detailed product specifications.[4]
MedChemExpress
Bioactive Compound Supplier
>98% (Custom)
CoA, SDS, HPLC/NMR
Expertise in synthesizing molecules for drug discovery, ensuring high biological purity.[8]
The Procurement Workflow: A Self-Validating System
To ensure the integrity of your research, the procurement process must be treated as the first step of the experiment itself. This workflow establishes a self-validating system where trust is built on verifiable data, not just a supplier's reputation.
Caption: The mandatory workflow for sourcing and validating research chemicals.
Experimental Protocol: In-House Quality Control Verification
Upon receiving the synthesized compound, immediate in-house verification is critical. Do not proceed with downstream experiments until the identity, purity, and integrity of the material are confirmed.
Objective: To independently verify the structure and purity of the received [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea.
Materials:
Received compound
Appropriate deuterated solvent (e.g., DMSO-d6)
HPLC-grade solvents (e.g., acetonitrile, water)
NMR tubes, vials, and standard lab equipment
Methodology:
Documentation Review:
Carefully examine the supplier's CoA and SDS. Cross-reference the batch number on the vial with the paperwork.
Note the expected appearance, molecular weight, and spectral data provided.
Physical and Solubility Assessment:
Visually inspect the compound. It should be a homogenous solid. Note any discoloration or heterogeneity.
Perform a micro-solubility test in your primary experimental solvent to ensure it behaves as expected.
Structural Confirmation via NMR Spectroscopy:
Prepare a sample in a suitable deuterated solvent (e.g., DMSO-d6).
Acquire a ¹H NMR spectrum. The spectrum should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the methoxy group protons, and the N-H protons of the thiourea.
Acquire a ¹⁹F NMR spectrum. This is crucial for trifluoromethylated compounds. It should show a singlet at a chemical shift characteristic of a CF3 group on a phenyl ring.
Rationale: NMR provides an unambiguous fingerprint of the molecule's structure. The combination of ¹H and ¹⁹F NMR is a powerful tool for confirming the identity of this specific compound.
Molecular Weight Verification via Mass Spectrometry (MS):
Prepare a dilute sample for analysis by a technique such as Electrospray Ionization (ESI-MS).
The resulting spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of the compound (Expected MW ≈ 252.24 g/mol ).
Rationale: MS directly confirms that the compound has the correct molecular weight, ruling out gross structural errors.
Purity Assessment via High-Performance Liquid Chromatography (HPLC):
Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).
Analyze the sample using a UV detector.
The resulting chromatogram should show a single major peak. Purity is calculated based on the area of this peak relative to the total area of all peaks.
Rationale: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from any starting materials, by-products, or other impurities.
Safe Handling, Storage, and Disposal
Thiourea derivatives require careful handling. All procedures should be based on the supplier-provided SDS and good laboratory practice.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.[6][7]
Handling: Handle the solid compound in a chemical fume hood to prevent inhalation of dust. Avoid all personal contact, including skin and eye contact.[6] Wash hands thoroughly after handling.
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[9]
Spills: In case of a spill, avoid creating dust. Dampen the solid with water, sweep it up, and place it in a suitable container for disposal.
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This should be done through a licensed waste disposal company.[6]
References
TCI Chemicals. (2025, February 27). SAFETY DATA SHEET.
s d fine-chem limited. (n.d.). Chemwatch GHS SDS 22533.
Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
ResearchGate. (2016, March). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
Hampton Research. (n.d.). Distributors.
Bielenica, A., et al. (2015, August 28). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. PubMed.
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea for studying protein-ligand interactions
Application Note: Probing Tyrosinase Inhibition Mechanisms with [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea Abstract & Introduction The study of protein-ligand interactions is pivotal in drug discovery, particularly fo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Probing Tyrosinase Inhibition Mechanisms with [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea
Abstract & Introduction
The study of protein-ligand interactions is pivotal in drug discovery, particularly for enzymes with complex active sites like Tyrosinase (TYR) . Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.
[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea (MTPT) represents a highly specialized class of phenylthiourea derivatives designed to probe the hydrophobic and chelating properties of the tyrosinase active site.
The Thiourea Moiety: Acts as a metal chelator, directly interacting with the binuclear copper active site (
and ) essential for enzymatic activity.
The 5-Trifluoromethyl (-CF
) Group: Enhances lipophilicity and metabolic stability, targeting the hydrophobic pockets surrounding the active site to improve binding affinity compared to unsubstituted phenylthiourea (PTU).
The 2-Methoxy (-OCH
) Group: Provides steric bulk and acts as a hydrogen bond acceptor, potentially inducing conformational selectivity or allosteric modulation.
This application note details the protocols for using MTPT to determine inhibition kinetics (
, ), mode of action, and molecular docking parameters.
Mechanism of Action
Understanding the interaction of MTPT with Tyrosinase requires a dual-perspective approach:
Direct Chelation (Competitive/Mixed): The sulfur atom of the thiourea group coordinates with the copper ions in the active site, displacing the histidine residues or preventing the binding of the substrate (L-Tyrosine/L-DOPA).
Hydrophobic Anchoring: The -CF
group lodges into the hydrophobic cleft of the enzyme (often near Val283 or Ala286 in mushroom tyrosinase models), stabilizing the ligand-enzyme complex.
Pathway Visualization: Melanogenesis Inhibition
Figure 1: Schematic representation of the Melanogenesis pathway and the inhibitory intervention point of MTPT on Tyrosinase.
Instrument: Microplate Reader (96-well) capable of reading at 475 nm.
Step-by-Step Workflow:
Preparation of Working Solutions:
Dilute MTPT stock to a concentration range (e.g., 0.1, 1, 10, 50, 100 µM) using the buffer. Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.
Plate Setup:
Blank (B): 140 µL Buffer + 20 µL DMSO (No Enzyme, No Substrate).
Control (C): 120 µL Buffer + 20 µL Enzyme + 20 µL DMSO (No Inhibitor).
Troubleshooting low yield in [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea synthesis
Technical Support Center: Synthesis of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea Executive Summary & Chemical Context The Challenge: Synthesizing [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea presents a classic "push...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea
Executive Summary & Chemical Context
The Challenge:
Synthesizing [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea presents a classic "push-pull" electronic conflict. The starting material, 2-Methoxy-5-(trifluoromethyl)aniline , contains a strongly electron-withdrawing trifluoromethyl group (-CF
) at the meta position relative to the amine. This significantly reduces the nucleophilicity of the amino group (), making it sluggish to react with standard electrophiles like ammonium thiocyanate ($ \text{NH}_4\text{SCN} $).
The Diagnosis:
If you are experiencing yields below 40-50% using the standard acid-catalyzed ammonium thiocyanate method, the root cause is likely insufficient electrophilicity of the thiocyanating agent relative to your deactivated aniline. The equilibrium favors the starting materials.
The Solution:
Switching to the Benzoyl Isothiocyanate Method is the industry-standard corrective action. This route utilizes a "super-electrophile" intermediate to force the formation of the thiourea bond, followed by a mild hydrolysis to release the target molecule.
Diagnostic Workflow (Interactive)
Before altering your protocol, use this decision tree to identify the specific failure mode.
Caption: Diagnostic logic for identifying the root cause of yield loss based on synthetic methodology.
Recommended Protocol: The Benzoyl Isothiocyanate Route
This method is chemically superior for CF
-substituted anilines because it bypasses the nucleophilicity barrier.
Mechanism:
Activation: Benzoyl chloride reacts with ammonium thiocyanate to form Benzoyl Isothiocyanate (highly reactive).
Addition: The deactivated aniline attacks the benzoyl isothiocyanate to form an N-Benzoyl-N'-arylthiourea intermediate.
Deprotection: Base hydrolysis removes the benzoyl group, yielding the target thiourea.
In a round-bottom flask, suspend Ammonium Thiocyanate (1.2 eq) in dry Acetone .
Add Benzoyl Chloride (1.1 eq) dropwise over 10 minutes.
Observation: A white precipitate (Ammonium Chloride) will form.[2] The solution turns pale yellow/orange.
Reflux for 15 minutes to ensure conversion to Benzoyl Isothiocyanate.
Coupling Reaction:
Dissolve 2-Methoxy-5-(trifluoromethyl)aniline (1.0 eq) in a minimal amount of acetone.
Add this solution dropwise to the refluxing reaction mixture.
Reflux for 1–2 hours.
Checkpoint: Monitor by TLC.[2][3][4] The aniline spot should disappear completely.
Pour the mixture into ice water. The N-Benzoyl intermediate will precipitate as a solid. Filter and wash with water.[3][4]
Hydrolysis (The Critical Step):
Suspend the intermediate in Methanol (or Ethanol).
Add 10% NaOH solution (2.0 eq).
Heat to mild reflux for 30–60 minutes. Do not overheat or prolong, as desulfurization can occur.
Cool to room temperature and neutralize with dilute HCl to pH ~7.
The free thiourea, [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea , will precipitate.
Recrystallize from Ethanol/Water if necessary.
Troubleshooting & FAQs
Q1: Why did the "Classic" Method (NH
SCN + HCl) fail?
A: The "Classic" method relies on the aniline attacking the protonated isothiocyanic acid. Because your aniline has a -CF
group (electron-withdrawing), the lone pair on the nitrogen is less available (delocalized). The reaction rate is too slow, and the equilibrium favors the reverse reaction. The Benzoyl method works because Benzoyl Isothiocyanate is a much "hotter" electrophile, compensating for the "colder" nucleophile.
Q2: I used the Benzoyl method, but my yield dropped during the hydrolysis step. Why?
A: You likely used conditions that were too harsh. Thioureas can decompose to ureas (loss of sulfur) or cyanamides under strong alkaline conditions at high temperatures.
Fix: Use Sodium Methoxide (NaOMe) in methanol at room temperature, or limit the NaOH reflux time to the minimum required for the disappearance of the intermediate.
Q3: My product is an oil, not a solid. How do I crystallize it?
A: Fluorinated thioureas can be lipophilic and "greasy."
Fix: Triturate the oil with Hexane or Cold Diethyl Ether . Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, dissolve in a minimum amount of hot Ethanol and add water dropwise until turbid, then cool slowly.
Q4: The NMR shows a mixture of rotamers. Is my product impure?
A: Not necessarily. Thioureas exhibit restricted rotation around the C(S)-N bond.
Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism. If they remain distinct, you have impurities.
Comparative Data: Method Efficiency
Feature
Method A: NHSCN / HCl
Method B: Benzoyl Isothiocyanate
Primary Mechanism
Nucleophilic addition to H-N=C=S
Nucleophilic addition to Ph-CO-N=C=S
Suitability for CF-Anilines
Low (Poor nucleophilicity)
High (Strong electrophile drives reaction)
Typical Yield
15% – 35%
75% – 90%
Reaction Time
12–24 Hours (often incomplete)
2–4 Hours (Total)
Purification
Difficult (Extraction required)
Easy (Precipitation/Filtration)
Reaction Pathway Visualization
Caption: Chemical pathway for the high-yield Benzoyl Isothiocyanate synthesis route.
References
Preparation of aryl thioureas from electron deficient anilines.
Source: US Patent 3637787A.
URL:
Relevance: Establishes the benzoyl isothiocyanate method as the standard for electron-withdrawing substituents.
One pot process for the conversion of aroyl chlorides to acyl thioureas.
Source: Google Patents (WO2008032337A1).
URL:
Relevance: detailed protocol for the in-situ generation of isothiocyanates in acetone/acetonitrile.
Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea.
Source: MDPI (Molbank 2011).
URL:[Link]
Relevance: Confirms the utility of the benzoyl route for fluoro-substituted anilines and provides characterization data.
Optimization of reaction conditions for N-aryl thiourea synthesis
Ticket System: Open | Status: Active | Agent: Senior Application Scientist Welcome to the Thiourea Synthesis Support Hub Objective: Optimization of reaction conditions for N-aryl and N,N'-diaryl thiourea formation. Audie...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System: Open | Status: Active | Agent: Senior Application Scientist
Welcome to the Thiourea Synthesis Support Hub
Objective: Optimization of reaction conditions for N-aryl and N,N'-diaryl thiourea formation.
Audience: Medicinal Chemists, Process Chemists.
This guide treats your synthesis challenges as "Support Tickets." We move beyond standard textbook procedures to address the failure modes specific to drug discovery scaffolds—particularly those involving electron-deficient anilines and sterically hindered cores.
Part 1: Method Selection (Decision Matrix)
Before starting, confirm your target structure. The synthetic route changes drastically depending on whether you need a mono-substituted or di-substituted thiourea.
Figure 1: Decision matrix for selecting the optimal synthetic route based on target substitution.
Part 2: Troubleshooting Guides (Active Tickets)
Ticket #101: Reaction Stalled with Electron-Deficient Anilines
Scenario: You are reacting a 4-nitroaniline or 2-trifluoromethylaniline with an isothiocyanate (Method B). TLC shows starting material remaining even after 24h.
Root Cause: The nucleophilicity of the aniline nitrogen is severely reduced by the Electron Withdrawing Group (EWG), raising the activation energy required to attack the electrophilic carbon of the isothiocyanate.
Protocol Optimization (The "Force" Method):
Solvent Switch: Switch from DCM or THF to DMF or Acetonitrile . The higher dielectric constant stabilizes the zwitterionic intermediate.
Base Catalysis: Add 1.5 eq of Triethylamine (TEA) or DIPEA .
Mechanism:[1][2][3][4][5] While the aniline is not protonated, the base helps deprotonate the zwitterionic intermediate, driving the equilibrium forward.
Thermal Boost: Heat to 60–80°C. If stability is a concern, use Microwave Irradiation (100°C for 10-20 mins).
Data Comparison: Solvent Effects on Yield (4-NO2-Aniline + Phenyl Isothiocyanate)
Ticket #102: Formation of "Sticky Oils" / Purification Issues
Scenario: The reaction is complete, but concentrating the solvent yields a viscous, dark oil that refuses to crystallize.
Root Cause: Thioureas often trap solvent molecules in their lattice or contain trace isomeric impurities (guanidines) that inhibit crystallization.
The "Crash-Out" Protocol:
Do not evaporate to dryness. Concentrate the reaction mixture to ~20% of its original volume.
Anti-solvent Addition: Slowly add cold Hexane or Water (if using DMF/EtOH) with vigorous stirring.
Sonication: Sonicate the flask for 5 minutes. This induces nucleation.
Seed Crystal: If available, add a micro-spatula of pure product.
Ticket #103: The "Green" Synthesis (Avoiding Toxic Isothiocyanates)
Scenario: You need to synthesize a thiourea but want to avoid handling toxic, volatile isothiocyanates or thiophosgene.
Solution: Use the CS₂/Water method.[6] This relies on the "on-water" acceleration effect where hydrophobic reactants accumulate at the phase boundary.
Green Protocol (Step-by-Step):
Setup: Mix Aniline (1.0 eq) and CS₂ (1.2 eq) in Water (5 mL/mmol).
Catalyst: Add TBAH (Tetrabutylammonium hydroxide) (10 mol%) or simply reflux without catalyst if the amine is nucleophilic.
Reaction: Reflux at 100°C.
Observation: The mixture will turn yellow (dithiocarbamate formation) then release H₂S (rotten egg smell—use a scrubber! ).
Workup: Cool to RT. The product usually precipitates as a solid. Filter and wash with water/ethanol (1:1).
Part 3: Mechanistic Insight & Visualization
Understanding the mechanism is critical for troubleshooting. The reaction involves a nucleophilic attack followed by a proton transfer.[7]
Figure 2: Mechanistic pathway. Note that sterically hindered amines destabilize the Transition State (TS), causing the equilibrium to shift back to reactants.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for this synthesis?A:Yes. Microwave synthesis is highly recommended for electron-deficient anilines.
Advantage:[2][3][5] Overcomes the activation barrier significantly faster than thermal reflux.
Q: My product is turning into a Urea (C=O) over time. Why?A: This is Desulfurization . It happens if the product is exposed to oxidants (even air, over long periods) or metal catalysts (Hg, Ag, Cu) during workup.
Fix: Store under inert atmosphere (Argon). Avoid using metal spatulas if the compound is sensitive; use glass or plastic.
Q: How do I remove the smell of residual Isothiocyanate/CS₂?A: Wash your glassware with a bleach solution (Sodium Hypochlorite). This oxidizes the sulfur compounds to sulfonates/sulfates, which are odorless and water-soluble. Do not mix bleach with acid.
A Head-to-Head Comparison for Drug Discovery: [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea and its Urea Analog
In the landscape of medicinal chemistry, the isosteric replacement of a urea with a thiourea moiety is a common strategy to modulate a compound's biological activity, physicochemical properties, and metabolic stability....
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the isosteric replacement of a urea with a thiourea moiety is a common strategy to modulate a compound's biological activity, physicochemical properties, and metabolic stability. This guide offers a comprehensive comparative analysis of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea and its corresponding urea analog, providing researchers, scientists, and drug development professionals with a detailed examination of their synthesis, properties, and potential therapeutic applications.
Introduction: The Rationale for Comparison
The urea functional group is a prevalent scaffold in a multitude of approved drugs and biologically active compounds. Its ability to form key hydrogen bond interactions with biological targets is central to its success.[1] The substitution of the carbonyl oxygen with a sulfur atom to yield a thiourea can profoundly impact a molecule's characteristics. Thioureas often exhibit increased lipophilicity and altered hydrogen bonding capabilities, which can lead to enhanced biological potency.[2] The [2-Methoxy-5-(trifluoromethyl)phenyl] moiety is of particular interest due to the presence of the electron-withdrawing trifluoromethyl group, which can enhance binding affinities and metabolic stability, and the methoxy group, which can influence conformation and solubility.[3][4] This guide will dissect the nuanced differences between the thiourea and urea analogs of this scaffold, providing a data-driven basis for informed decisions in drug design and development.
Synthesis of the Target Compounds
The synthesis of both [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea and its urea analog commences with the commercially available starting material, 2-Methoxy-5-(trifluoromethyl)aniline.[5][6]
Synthesis of the Key Intermediate: 2-Methoxy-5-(trifluoromethyl)aniline
A common and efficient method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline is the reduction of the corresponding nitro compound, 4-methoxy-3-nitrobenzotrifluoride.[5]
Protocol:
A methanolic solution of 4-methoxy-3-nitrobenzotrifluoride is prepared.
10% Palladium on activated carbon (Pd/C) catalyst is added to the solution.
The mixture is stirred overnight at room temperature under a hydrogen atmosphere.
Upon completion of the reaction, the mixture is filtered through a pad of celite to remove the catalyst.
The filtrate is concentrated under reduced pressure to yield 2-Methoxy-5-(trifluoromethyl)aniline as an off-white solid.[5]
Synthesis of [2-Methoxy-5-(trifluoromethyl)phenyl]urea
The urea derivative can be synthesized by reacting 2-Methoxy-5-(trifluoromethyl)aniline with an isocyanate source, such as potassium isocyanate, in the presence of an acid.
Protocol:
2-Methoxy-5-(trifluoromethyl)aniline is dissolved in a suitable solvent, such as a mixture of acetic acid and water.
A solution of potassium isocyanate in water is added dropwise to the aniline solution with stirring.
The reaction mixture is stirred at room temperature for several hours.
The resulting precipitate of [2-Methoxy-5-(trifluoromethyl)phenyl]urea is collected by filtration, washed with water, and dried.
Synthesis of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea
The thiourea analog is synthesized by reacting 2-Methoxy-5-(trifluoromethyl)aniline with an isothiocyanate. A common method involves the use of ammonium thiocyanate.[7]
Protocol:
2-Methoxy-5-(trifluoromethyl)aniline is dissolved in a suitable solvent, such as ethanol or a mixture of hydrochloric acid and water.
Ammonium thiocyanate is added to the solution.
The mixture is heated to reflux for several hours.
Upon cooling, the [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea product crystallizes and is collected by filtration, washed with cold water, and dried.[7]
Physicochemical Properties: A Comparative Overview
The substitution of oxygen with sulfur induces notable changes in the physicochemical properties of the molecule. These differences can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.
No change in count, but altered nature of the acceptor.
Polar Surface Area
58.1 Ų
70.4 Ų
Increased polar surface area for the thiourea.
Note: The values for the target compounds are predicted based on the properties of the starting material and general principles of isosteric replacement, as direct experimental data is not available. The starting material, 2-Methoxy-5-(trifluoromethyl)aniline, has a reported XLogP3 of 2.3.[8]
Comparative Biological Activities
While direct comparative data for the specific target molecules is limited, extensive research on analogous compounds provides a strong foundation for predicting their relative biological activities. The general trend observed is that thiourea derivatives often exhibit more potent biological effects than their urea counterparts.[9]
Anticancer Activity
Numerous studies have demonstrated that the incorporation of a trifluoromethylphenyl moiety into urea and thiourea scaffolds can lead to significant anticancer activity.[10][11] The thiourea derivatives, in particular, have shown promise.
A study on 1,3-disubstituted thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl group revealed high cytotoxicity against various cancer cell lines, including human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC50 values in the low micromolar range.[10] In a direct comparison, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be significantly more potent in reducing the proliferation of the A549 lung cancer cell line (IC50 = 0.2 µM) compared to its urea analog (IC50 = 22.8 µM).[9]
Table of Comparative Anticancer Activity of Analogous Compounds:
Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The thiourea functional group is a well-established pharmacophore for potent urease inhibitors.[1] The sulfur atom is hypothesized to form strong coordination bonds with the nickel ions in the active site of the urease enzyme, leading to more effective inhibition compared to the oxygen atom in urea analogs.[2]
While specific data for [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea is not available, a study on alkyl chain-linked thiourea derivatives with a 4'-(trifluoromethyl)phenyl moiety showed potent urease inhibition, with some compounds having IC50 values in the low micromolar range.[1] In contrast, urea derivatives, while also capable of inhibiting urease, generally exhibit lower potency.[13]
Table of Comparative Urease Inhibition of Analogous Compounds:
Compound Class
Enzyme Source
IC50 (µM)
Reference
Alkyl chain-linked thiourea with 4'-(trifluoromethyl)phenyl moiety
To empirically determine and compare the biological activities of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea and its urea analog, the following standardized protocols are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[17][18]
Protocol:
Cell Seeding: Plate cancer cells (e.g., A549, HCT116, PC3) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds ([2-Methoxy-5-(trifluoromethyl)phenyl]thiourea and its urea analog) in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17][19]
In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.[2]
Protocol:
Reagent Preparation:
Urease solution (e.g., from Jack Bean).
Urea solution (substrate).
Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside).
Alkali reagent (0.5% w/v sodium hydroxide and 0.1% active chlorine NaOCl).
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Assay Procedure:
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
Add 25 µL of urease enzyme solution and incubate at 37°C for 15 minutes.
Initiate the reaction by adding 50 µL of urea solution.
Incubate the mixture at 37°C for 30 minutes.
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
Incubate at 37°C for 10 minutes for color development.
Absorbance Measurement: Measure the absorbance at 625 nm using a microplate reader.
Data Analysis: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100. Determine the IC50 value.[2]
Visualizations
Synthetic Pathway
Caption: General synthetic route to the target compounds.
Experimental Workflow for Anticancer Assay
Caption: Workflow for the in vitro MTT assay.
Conclusion
The comparative analysis of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea and its urea analog, based on data from closely related structures, strongly suggests that the thiourea derivative is likely to exhibit superior biological activity, particularly in the realms of anticancer and urease inhibitory applications. The increased lipophilicity and the unique electronic properties of the sulfur atom in the thiourea moiety are key contributors to this enhanced potency. However, it is also important to consider that thiourea derivatives may present a higher toxicity profile, which necessitates thorough toxicological evaluation during drug development.[2] The provided synthetic routes and experimental protocols offer a robust framework for the empirical validation of these predictions and for the further exploration of these promising scaffolds in medicinal chemistry.
References
Bielenica, A., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules.
Khan, I., et al. (2021).
National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. Available from: [Link]
Ghias, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.
Al-Omair, M. A. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Available from: [Link]
Frontiers. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Available from: [Link]
PubChem. 2-Methoxy-5-(trifluoromethyl)aniline. Available from: [Link]
SciSpace. Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Available from: [Link]
Pure Synth. 2-Methoxy-5-(Trifluoromethyl)Aniline 98.0%(GC). Available from: [Link]
ResearchGate. Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. Available from: [Link]
ScienceDirect. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available from: [Link]
Dovepress. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation. Available from: [Link]
Li, X., et al. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry.
Zhang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
ResearchGate. INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. Available from: [Link]
Bentham Science. Urease and α-Chymotrypsin Inhibitory Effects of Selected Urea Derivatives. Available from: [Link]
Chemdad. Epi-N-Quinyl-N'-bis(3,5-trifluoromethyl) phenylthiourea. Available from: [Link]
MDPI. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Available from: [Link]
Open Chemistry. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Available from: [Link]
National Center for Biotechnology Information. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Future Medicinal Chemistry.
PubMed. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Available from: [Link]
Bentham Science. Urea Derivatives as Anticancer Agents. Available from: [Link]
MDPI. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Available from: [Link]
International Journal of Pharmaceutical Sciences and Research. Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Available from: [Link]
ACS Publications. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. Available from: [Link]
IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Available from: [Link]
Royal Society of Chemistry. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Available from: [Link]
MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Available from: [Link]
PubMed. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Available from: [Link]
PrepChem.com. Synthesis of N-hydroxy-N-(1-(5-methylfur-2-yl)ethyl)-N'-phenyl urea. Available from: [Link]
The Structural Dance of Potency: A Comparative Guide to the Structure-Activity Relationship of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea Analogs in Oncology
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea ana...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea analogs as potential anticancer agents. While direct experimental data for this specific scaffold is limited in the public domain, this document synthesizes findings from closely related substituted phenylthiourea derivatives to elucidate the key structural determinants of their cytotoxic efficacy.
The thiourea scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including promising anticancer properties.[1][2] The core structure, characterized by a C=S bond and two amino groups, provides a versatile platform for structural modifications that can significantly modulate biological activity.[3] This guide focuses on analogs of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea, a scaffold that strategically combines both an electron-donating group (methoxy) and a potent electron-withdrawing group (trifluoromethyl) on the same phenyl ring. This unique combination is hypothesized to fine-tune the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and improving its therapeutic index.
The Influence of Phenyl Ring Substituents on Cytotoxic Activity: A Tale of Two Effects
The anticancer activity of phenylthiourea derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[4] The presence of electron-withdrawing groups (EWGs) is a recurring theme in potent thiourea-based anticancer agents.[5] The trifluoromethyl (-CF3) group, in particular, is a powerful EWG that can significantly enhance the lipophilicity and metabolic stability of a compound, contributing to improved cellular uptake and bioavailability.[6]
Conversely, electron-donating groups (EDGs) like the methoxy (-OCH3) group can also positively influence cytotoxic activity, albeit through different mechanisms.[3] The presence of a methoxy group can increase the electron density of the phenyl ring, potentially modulating the binding affinity of the molecule to its target.[3] The interplay between EWGs and EDGs on the same scaffold can lead to a synergistic enhancement of anticancer properties.[3]
Comparative Cytotoxicity of Substituted Phenylthiourea Analogs
To understand the SAR of the target scaffold, we can draw parallels from experimental data on related 3-(trifluoromethyl)phenylthiourea and other substituted phenylthiourea derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various analogs against different cancer cell lines, providing a basis for our comparative analysis.
Compound ID
R1 (on Phenyl Ring)
R2 (Second Substituent)
Cancer Cell Line
IC50 (µM)
Reference
Series A: 3-(Trifluoromethyl)phenylthiourea Analogs
Electron-Withdrawing Groups are Key: The data consistently demonstrates that the presence of strong EWGs like -CF3, -Cl, and -NO2 on the phenyl ring enhances cytotoxic activity.[4][5] For instance, analogs with di-chloro substitutions (Compound 7) show sub-micromolar IC50 values.[4]
Position Matters: The position of the substituent is crucial. While direct comparisons for the 2-methoxy-5-trifluoromethyl pattern are unavailable, studies on other disubstituted analogs suggest that the relative positions of the groups can significantly impact activity.
Potentiation by Multiple EWGs: The presence of multiple EWGs, such as in the 3,4-dichloro substituted analog (Compound 1), leads to very high potency.[5]
The Methoxy Group's Role: The methoxy group, an EDG, also contributes to activity, as seen in Compound 8.[4] Its presence in the ortho position in our target scaffold, combined with the meta -CF3 group, is expected to create a unique electronic and steric profile that could lead to high potency and selectivity.
Proposed Mechanism of Action: A Multi-pronged Attack on Cancer Cells
While the precise mechanism of action for the [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea scaffold is yet to be elucidated, studies on related analogs suggest several potential pathways through which these compounds exert their anticancer effects.
One of the prominent proposed mechanisms is the induction of apoptosis , or programmed cell death. Several potent thiourea derivatives have been shown to trigger apoptotic pathways in cancer cells.[5] This is a desirable characteristic for an anticancer agent as it leads to the clean and efficient removal of malignant cells.
Furthermore, some thiourea analogs have been identified as inhibitors of key signaling proteins involved in cancer progression. For example, certain biphenyl thiourea derivatives have been shown to inhibit the K-Ras protein , a critical player in many cancers.[5] The inhibition of such targets can disrupt the uncontrolled proliferation and survival of cancer cells.
Caption: General workflow for the synthesis of thiourea analogs.
Step-by-Step Protocol:
Dissolution: Dissolve equimolar amounts of the substituted aniline (e.g., 2-methoxy-5-(trifluoromethyl)aniline) and the desired substituted isothiocyanate in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Precipitation and Filtration: Upon completion of the reaction, the product often precipitates out of the solution. If not, the product can be precipitated by adding the reaction mixture to ice-cold water. The solid product is then collected by vacuum filtration and washed with a suitable solvent (e.g., water, cold ethanol) to remove any unreacted starting materials.
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N,N'-disubstituted thiourea analog.
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
Cancer cell lines (e.g., MCF-7, HCT116, A549)
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plates for 48-72 hours.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Future Directions and Concluding Remarks
The exploration of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea analogs represents a promising avenue in the quest for novel anticancer agents. The strategic combination of electron-donating and electron-withdrawing substituents on the phenyl ring provides a rich chemical space for optimizing cytotoxic potency and selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these analogs. This would involve varying the substituents on the second phenyl ring to probe the impact of electronic and steric factors on activity. Mechanistic studies to identify the specific cellular targets and signaling pathways affected by the most potent compounds will be crucial for their further development.
References
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11663. [Link]
El-fakharany, E. M., et al. (2020). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 10(5), 6334-6347. [Link]
Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry, 101, 605-616. [Link]
Kumar, A., et al. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Pharmaceuticals, 15(1), 89. [Link]
Jevtić, I., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8199. [Link]
Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 23(2), 856. [Link]
Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. ResearchGate. [Link]
Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1301-1305. [Link]
Liu, S., et al. (2015). Synthesis and Evaluation of the Diarylthiourea Analogs as Novel Anti-Cancer Agents. Touro Scholar. [Link]
Rani, S., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
Comparing the efficacy of different substituted phenylthioureas as antimicrobials
[1][2][3][4] Executive Summary The rapid emergence of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, necessitates the exploration of non-t...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary
The rapid emergence of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, necessitates the exploration of non-traditional chemical scaffolds.[1] Substituted phenylthioureas have emerged as a privileged class of pharmacophores due to their ability to chelate metal ions, inhibit specific bacterial enzymes (e.g., PvdP tyrosinase), and disrupt cell wall homeostasis.
This guide provides a technical comparison of various substituted phenylthiourea derivatives, analyzing how specific structural modifications—specifically halogenation and N-acylation—drastically alter antimicrobial potency.
Chemical Foundation & Structural Classes
The core pharmacophore consists of a thiourea moiety (-NH-CS-NH-) flanked by at least one phenyl ring. The biological activity is modulated by the electronic and steric nature of substituents on the phenyl ring (
) and the second nitrogen ().
General Scaffold
Formula:
Class A (Simple Phenylthioureas):
is H or simple alkyl.
Class B (Di-substituted): Both nitrogens bear aromatic systems (Diarylthioureas).
Class C (Acyl-thioureas):
is an acyl group (-CO-R), significantly increasing lipophilicity and metal-chelating ability.
Comparative Efficacy Analysis
The following data synthesizes Minimum Inhibitory Concentration (MIC) values from recent high-impact studies, comparing novel derivatives against standard antibiotics.
Table 1: Comparative MIC Values (µg/mL) against Key Pathogens[6]
Compound Class
Specific Derivative
S. aureus (MRSA)
E. coli
P. aeruginosa
Reference
Standard Antibiotic
Ciprofloxacin
0.5 - 1.0
0.015
0.25 - 0.5
[1]
Standard Antibiotic
Oxacillin
>256 (Resistant)
N/A
N/A
[2]
Class A (Simple)
N-(4-bromophenyl)thiourea
50
>400
>200
[3]
Class B (Diaryl)
N,N'-diphenylthiourea
128
>512
>512
[3]
Class C (Acyl)
TD4 (N-acyl derivative)
2.0
64
32
[2]
Class C (Acyl)
2,6-difluorobenzoyl-thiourea
4.0
16
32
[4]
Key Insight: Simple phenylthioureas (Class A/B) often show weak activity (MIC > 50 µg/mL). However, N-acylation combined with halogenation (Class C, e.g., TD4) improves potency by 25-fold, restoring activity against MRSA strains resistant to Oxacillin.
Structure-Activity Relationship (SAR)
The efficacy of phenylthioureas is not random; it follows strict electronic rules. The sulfur atom acts as a "soft" donor for metal chelation, while the N-H protons serve as hydrogen bond donors.
SAR Visualization
The following diagram illustrates the impact of specific substitutions on the phenyl ring.[2]
Figure 1: Structure-Activity Relationship (SAR) mapping of phenylthiourea derivatives. Note the critical role of N-acyl groups in enabling metal chelation.
Critical SAR Rules:
Halogen Effect: The introduction of Fluorine or Chlorine at the para position of the phenyl ring significantly enhances lipophilicity, allowing the molecule to penetrate the bacterial cell membrane [4].
The "Acyl" Switch: Converting a simple thiourea to a benzoylthiourea creates a conjugated system (O=C-NH-C=S). This motif is a powerful bidentate chelator, capable of stripping essential metal ions (like Iron or Copper) from bacterial enzymes [5].
Electronic Modulation: Electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring increase the acidity of the N-H protons, strengthening hydrogen bonding with the target protein (e.g., DNA gyrase or Tyrosinase) [2].
Mechanism of Action: The Iron Blockade
Unlike beta-lactams that target cell wall synthesis, potent phenylthioureas often act via allosteric inhibition of metalloenzymes and interference with iron acquisition .
A primary target in Pseudomonas aeruginosa is the PvdP tyrosinase , an enzyme essential for the maturation of pyoverdine (a siderophore used to scavenge iron).[3]
Figure 2: Dual mechanism of action involving PvdP tyrosinase inhibition (primary) and metal chelation leading to ROS generation (secondary).
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard CLSI (Clinical and Laboratory Standards Institute) guidelines.
Protocol A: Synthesis of N-Phenylthiourea (General Method)
Causality: This method avoids the use of highly toxic thiophosgene, utilizing ammonium thiocyanate for a safer, high-yield condensation.
Reagents: Dissolve 0.1 mol of substituted aniline in 9 mL of concentrated HCl and 25 mL of water.
Heating: Heat the solution to 60-70°C in a round-bottom flask for 1 hour.
Addition: Slowly add 0.1 mol of Ammonium Thiocyanate (NH₄SCN) to the reaction mixture.
Reflux: Reflux the mixture for 2-4 hours (monitor via TLC).
Workup: Cool the mixture on an ice bath. The solid product will precipitate.
Purification: Filter the solid and recrystallize from ethanol to obtain pure crystals.
Trustworthiness: This protocol uses cation-adjusted Mueller-Hinton Broth (CAMHB) to prevent false results due to cation chelation by the thioureas themselves.
Materials:
Test Compound (dissolved in DMSO, stock 10 mg/mL).[4][5]
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
Indicator: Resazurin (optional, for visual readout).
Step-by-Step Workflow:
Inoculum Prep: Prepare a bacterial suspension from an overnight culture.[4] Adjust turbidity to 0.5 McFarland Standard (
CFU/mL).
Dilution: Dilute the suspension 1:100 in CAMHB to achieve a final challenge concentration of
CFU/mL.
Plate Setup:
Add 100 µL of CAMHB to columns 2-12 of a 96-well plate.
Add 200 µL of the Test Compound (at 2x desired starting concentration) to column 1.
Perform serial 2-fold dilutions from column 1 through column 10. Discard 100 µL from column 10.
Controls:
Column 11 (Growth Control): Bacteria + Media + DMSO (no drug).
Column 12 (Sterility Control): Media only.
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.
Incubation: Incubate at 37°C for 18-24 hours.
Readout: The MIC is the lowest concentration well showing no visible turbidity.[5]
References
BenchChem. (2025).[4][6] Performance Benchmark: N-(1-methylpropyl)-N'-phenyl-thiourea and its Analogs in Antimicrobial Applications. BenchChem.
MDPI. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus. Molecules.
International Journal of Creative Research Thoughts. (2023). Review on Synthesis and Antimicrobial Activity of Phenylthiourea. IJCRT.
National Institutes of Health (NIH). (2020). Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. Bioorganic & Medicinal Chemistry Letters.
Connect Journals. (2024). Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea Derivatives. Connect Journals.
A Researcher's Guide to the Synthesis of Substituted Thioureas: A Head-to-Head Comparison
Substituted thioureas are a cornerstone of modern medicinal chemistry and materials science.[1] Their structural motif, characterized by a central thiocarbonyl group flanked by nitrogen atoms, imparts a unique combinatio...
Author: BenchChem Technical Support Team. Date: February 2026
Substituted thioureas are a cornerstone of modern medicinal chemistry and materials science.[1] Their structural motif, characterized by a central thiocarbonyl group flanked by nitrogen atoms, imparts a unique combination of hydrogen bonding capabilities, lipophilicity, and coordination properties.[2][3] These features have led to their widespread application as precursors for heterocyclic synthesis, organocatalysts, and as pharmacophores in a vast array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1][4]
The selection of a synthetic route is a critical decision in any research and development program. It dictates not only the efficiency and yield but also the overall cost, safety, and environmental impact of the process. This guide provides an in-depth, head-to-head comparison of the most prevalent and field-proven methodologies for synthesizing substituted thioureas, designed to empower researchers, chemists, and drug development professionals to make informed decisions tailored to their specific synthetic challenges.
Route 1: The Workhorse — Reaction of Isothiocyanates with Amines
This is arguably the most common, versatile, and straightforward method for preparing N,N'-disubstituted thioureas.[5] The reaction involves the direct nucleophilic addition of a primary or secondary amine to the electrophilic carbon of an isothiocyanate.
Causality and Mechanism: The high electrophilicity of the central carbon in the isothiocyanate group (-N=C=S) is the driving force of this reaction.[6] The lone pair of the amine's nitrogen atom readily attacks this carbon, leading to a zwitterionic intermediate that quickly rearranges to the stable thiourea product.[6] The reaction is typically high-yielding, proceeds under mild conditions, and often requires minimal purification.[7][8]
Advantages:
High to Quantitative Yields: This method consistently delivers excellent yields across a wide range of substrates.[7][8]
Mild Conditions: Reactions are often run at room temperature in common organic solvents like dichloromethane, THF, or even in water ("on-water" synthesis), which is a significant green chemistry advantage.[7][9]
Broad Substrate Scope: It accommodates a vast diversity of both amines and isothiocyanates, allowing for the creation of extensive compound libraries.[5][8]
Simplicity: The reaction is operationally simple, often involving just mixing the two reagents. The product frequently precipitates from the reaction mixture and can be isolated by simple filtration.[7]
Disadvantages:
Availability and Stability of Isothiocyanates: The primary limitation is the commercial availability, cost, or stability of the required isothiocyanate starting material. While many are available, complex or novel isothiocyanates must be synthesized, adding steps to the overall sequence.[7]
Toxicity: Many isothiocyanates are lachrymatory and toxic, requiring careful handling in a fume hood.[7]
Representative Experimental Protocol: Synthesis of N,N'-Diphenylthiourea
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.0 eq) in 20 mL of dichloromethane.
Reaction: To this solution, add aniline (1.0 eq) dropwise at room temperature.
Execution: Stir the reaction mixture for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
Workup & Validation: The product, N,N'-diphenylthiourea, typically precipitates as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold dichloromethane, and dry under vacuum to yield the pure product.[7] Purity can be confirmed by melting point and NMR spectroscopy.
Route 2: The One-Pot Powerhouse — From Carbon Disulfide and Amines
Causality and Mechanism: The reaction proceeds through an in-situ generated dithiocarbamate intermediate, formed by the reaction of an amine with CS₂.[11] This intermediate is then typically treated with a desulfurizing agent or an oxidant to eliminate a sulfur-containing byproduct, leading to the formation of an isothiocyanate in situ. This reactive isothiocyanate is immediately trapped by a second equivalent of amine (for symmetrical thioureas) or a different amine (for unsymmetrical thioureas) to yield the final product.[11]
Advantages:
Readily Available Starting Materials: Carbon disulfide and a vast library of amines are inexpensive and widely available.[7]
One-Pot Procedures: These methods are often designed as one-pot syntheses, which improves efficiency by reducing the number of workup and purification steps.[1]
Versatility: Capable of producing symmetrical and, with careful control, unsymmetrical thioureas.[10][12]
Disadvantages:
Toxicity and Flammability of CS₂: Carbon disulfide is highly toxic, volatile, and extremely flammable, requiring stringent safety precautions.
Use of Coupling Reagents: Many protocols require coupling or desulfurizing agents like EDCI, DCC, or hydrogen peroxide, which can complicate purification and add to the cost.[1][7]
Potential for Side Products: The formation of byproducts can occur, sometimes necessitating chromatographic purification.[7]
Representative Experimental Protocol: Green Synthesis of Symmetrical Thioureas in Water
Setup: In a round-bottom flask, add the aliphatic primary amine (2.0 eq) to water. Cool the mixture in an ice bath.
Reaction: Add carbon disulfide (1.0 eq) dropwise with vigorous stirring to form the dithiocarbamate salt.
Execution: To the resulting solution, add 30% aqueous hydrogen peroxide (1.1 eq) dropwise, maintaining the temperature below 30°C. Stir at room temperature for 2-4 hours.[1]
Workup & Validation: The symmetrical thiourea derivative often precipitates from the aqueous solution. Collect the solid by filtration, wash thoroughly with water, and dry.[1] The product can be recrystallized from a suitable solvent like ethanol/water for further purification.
Route 3: The Classical Method — From Thiophosgene and Amines
Thiophosgene (CSCl₂) is a highly reactive thiocarbonyl source that can be used to prepare thioureas. It is a classic method but has been largely superseded by safer alternatives due to the extreme toxicity of the reagent.
Causality and Mechanism: Thiophosgene reacts with two equivalents of a primary or secondary amine. The first equivalent of amine displaces a chloride ion to form a thiocarbamoyl chloride intermediate.[3] This intermediate then reacts with a second equivalent of amine to afford the thiourea product. The reaction is typically fast and efficient.
Advantages:
High Reactivity: Thiophosgene is highly reactive, leading to rapid reaction times.
Direct Conversion: Provides a direct route from amines to thioureas.
Disadvantages:
Extreme Toxicity: Thiophosgene is a highly toxic, corrosive, and lachrymatory liquid. Its use is strictly limited to situations where other methods are not feasible and requires specialized handling and safety equipment.
Moisture Sensitivity: It readily hydrolyzes, requiring anhydrous reaction conditions.
Due to the significant hazards associated with thiophosgene, a detailed experimental protocol is omitted in this general guide. Researchers considering this route must consult specialized safety literature and institutional safety protocols.
Route 4: Industrial & Alternative Pathways
For large-scale industrial production and specific applications, other methods are employed that utilize different starting materials.
a) From Cyanamides and Hydrogen Sulfide (H₂S)
This method is particularly important for the industrial production of the parent compound, thiourea. It involves the reaction of calcium cyanamide with hydrogen sulfide.[13][14] Substituted thioureas can also be prepared from the corresponding cyanamides by reaction with H₂S or its synthetic equivalents.[15][16]
Advantages: Utilizes inexpensive, bulk starting materials for large-scale synthesis.[13]
Disadvantages: Requires the handling of highly toxic and flammable hydrogen sulfide gas. The scope for producing diverse substituted thioureas is more limited compared to other routes.[17]
b) From Urea and Thionating Reagents
Ureas can be converted to their corresponding thiourea analogs using a thionating agent, with Lawesson's Reagent being the most common.[7] This is a useful method for converting an existing urea into a thiourea without re-synthesizing the entire backbone.
Advantages: Provides a direct conversion from a readily available urea.
Disadvantages: Lawesson's Reagent is expensive and produces stoichiometric amounts of phosphorus-containing byproducts that can be difficult to remove. The reaction often requires elevated temperatures.[18]
Comparative Analysis & Data Summary
The choice of a synthetic route is a multi-parameter decision. The following table provides a head-to-head comparison of the key performance indicators for each major route.
To assist in selecting the optimal synthesis strategy, the following workflow diagram illustrates a logical decision-making process.
Caption: Decision workflow for selecting a thiourea synthesis route.
Conclusion and Future Outlook
The synthesis of substituted thioureas is a well-established field with several robust and reliable methods. For laboratory-scale synthesis and diversity-oriented library creation, the reaction of isothiocyanates with amines remains the gold standard due to its simplicity, high yields, and broad applicability.[7] When isothiocyanates are not accessible, one-pot methods utilizing carbon disulfide provide an excellent and versatile alternative, provided that appropriate safety measures are implemented.
While classical methods involving highly toxic reagents like thiophosgene and hydrogen sulfide retain their place for specific industrial applications, the field is increasingly moving towards greener and safer protocols.[7][14] The development of "on-water" syntheses, mechanochemical methods, and the use of less hazardous reagents represents the future of thiourea synthesis.[9][11] These emerging green chemistry approaches not only reduce environmental impact but also often lead to simplified protocols and improved safety profiles, aligning with the goals of modern, sustainable chemical research.[19][20]
References
A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers - Benchchem.
One-Pot Synthesis of N,N'-Disubstituted Thioureas: Application Notes and Protocols - Benchchem.
Thiourea - chemeurope.com.
Reaction mechanism of acetyl isothiocyanate with primary amines. - Benchchem.
Thiourea synthesis - ChemicalBook.
Simple one-pot synthesis of thioureas from amines, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society.
Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry.
US3723522A - Production of thiourea - Google Patents.
Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. Synlett.
One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances.
One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances. Available at: [Link]
The Preparation Process of Thiourea from Cyanamide | Request PDF. ResearchGate. Available at: [Link]
Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
US6657082B2 - Process for the preparation of thiourea - Google Patents.
A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers. Taylor & Francis Online. Available at: [Link]
An Efficient, Facial and Green Synthesis of Substituted Thiourea. Oriental Journal of Chemistry.
“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development. Available at: [Link]
Technical Support Center: Catalyst Selection for Thiourea Synthesis - Benchchem.
Green synthesis of saccharin substituted urea and thiourea derivatives and their antimicrobial evalu
A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters.
Green synthesis of nitroaryl thioureas: Towards an improved preparation of guanidinium DNA binders. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available at: [Link]
A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | Request PDF. ResearchGate. Available at: [Link]
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Available at: [Link]
Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]
Different synthetic methods towards ureas and thioureas. ResearchGate. Available at: [Link]
(PDF) Synthesis and characterization of thiourea. ResearchGate. Available at: [Link]
A Head-to-Head Comparison of (2-Aminophenyl)urea and its Thiourea Analog for Researchers - Benchchem.
Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules. Available at: [Link]
Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Egyptian Journal of Chemistry.
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available at: [Link]
US2337882A - Process for the manufacture of thiourea - Google Patents.
Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. Available at: [Link]
Guanylthiourea. Organic Syntheses. Available at: [Link]
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Delivery and Therapeutics.
Synthesis and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available at: [Link]
Synthesis of thioureas 3 and 4. Reagents and conditions: (i) thiophosgene, NaOH, CHCl3, 0 °C-rt. ResearchGate. Available at: [Link]